2-Amino-6-methylpyridin-3-ol 2-Amino-6-methylpyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 20348-16-7
VCID: VC21296016
InChI: InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
SMILES: CC1=NC(=C(C=C1)O)N
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

2-Amino-6-methylpyridin-3-ol

CAS No.: 20348-16-7

Cat. No.: VC21296016

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-6-methylpyridin-3-ol - 20348-16-7

Specification

CAS No. 20348-16-7
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name 2-amino-6-methylpyridin-3-ol
Standard InChI InChI=1S/C6H8N2O/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8)
Standard InChI Key WJRVHFJZHFWCMS-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)O)N
Canonical SMILES CC1=NC(=C(C=C1)O)N

Introduction

Chemical Structure and Properties

Structural Features

2-Amino-6-methylpyridin-3-ol features a pyridine ring with three key functional groups: an amino group at position 2, a methyl group at position 6, and a hydroxyl group at position 3. This specific arrangement of substituents distinguishes it from various isomeric compounds such as 2-amino-4-methylpyridin-3-ol, which has been documented in the scientific literature. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activities.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, 2-Amino-6-methylpyridin-3-ol possesses the following estimated properties:

PropertyValueBasis of Estimation
Molecular FormulaC6H8N2OBased on chemical structure
Molecular Weight~124 g/molComparable to 2-amino-4-methylpyridin-3-ol (124.14 g/mol)
AppearanceLikely crystalline solidTypical for similar pyridine derivatives
SolubilityPotentially soluble in polar organic solventsBased on functional group analysis

The amino and hydroxyl groups likely contribute to hydrogen bonding capabilities, while the methyl group enhances lipophilicity. These features would influence the compound's physical properties, including solubility profile and potential for intermolecular interactions.

Comparative Analysis with Structural Analogs

Structural Relatives

Several compounds bearing structural similarities to 2-Amino-6-methylpyridin-3-ol have been documented in scientific literature:

CompoundStructural RelationshipKey DifferencesReference
(2-amino-6-methylpyridin-3-yl)methanolClose analogContains -CH2OH instead of -OH at position 3
2-Amino-4-methylpyridin-3-olPositional isomerMethyl group at position 4 instead of 6
3-amino-6-methyl-pyridin-2-olRelated structureAmino at position 3, hydroxyl at position 2

These structural relatives provide valuable context for understanding the potential properties and reactivity patterns of 2-Amino-6-methylpyridin-3-ol, although direct extrapolation requires caution due to the significant influence of substitution patterns on chemical behavior.

Reactivity Patterns

The reactivity of 2-Amino-6-methylpyridin-3-ol can be inferred, with appropriate caution, from studies on related compounds. For instance, research has shown that pyridin-2-amines can undergo hydroxylation at specific positions when exposed to certain bacterial enzymes. When pyridin-2-amine was incubated with Burkholderia sp. MAK1, the compound was entirely consumed and hydroxylated at position 5 . This suggests potential biological transformation pathways for 2-Amino-6-methylpyridin-3-ol, although the specific outcomes would depend on the influence of its particular substitution pattern.

Synthetic Approaches and Biological Transformations

Biological Transformations

Research on Burkholderia sp. MAK1 has demonstrated this bacterial strain's ability to hydroxylate various pyridine derivatives with high specificity . The conversion efficiency varies significantly depending on the substrate structure. For example:

SubstrateConversion PercentageProductReference
Pyridin-2-amine99%Hydroxylated at position 5
4-methyl-pyridin-2-amine74%6-Amino-4-methyl-pyridin-3-ol
4-Chloropyridin-2-amine96%6-amino-4-chloro-pyridin-3-ol

These patterns suggest that 2-Amino-6-methylpyridin-3-ol might similarly participate in enzymatic transformations, although the specific outcomes would need experimental verification.

Research Gaps and Future Directions

Comprehensive Characterization

A fundamental research opportunity lies in the comprehensive characterization of 2-Amino-6-methylpyridin-3-ol, including:

  • Full spectroscopic analysis (NMR, IR, MS)

  • Crystallographic studies

  • Detailed physical properties determination

  • Thermodynamic stability assessment

Synthetic Methodology Development

The development of efficient, selective, and scalable synthetic routes specifically for 2-Amino-6-methylpyridin-3-ol represents an important research direction. Such methodologies would facilitate further studies on this compound and potentially reveal novel aspects of heterocyclic chemistry.

Biological Activity Screening

Systematic evaluation of 2-Amino-6-methylpyridin-3-ol for various biological activities would provide valuable insights into its potential applications. Screening against enzyme panels, microbial strains, and cellular assays would establish a foundation for understanding its biological relevance.

Structure-Activity Relationship Studies

Comparing the biological and chemical properties of 2-Amino-6-methylpyridin-3-ol with those of its structural analogs would contribute to understanding structure-activity relationships in this class of compounds. Such studies might reveal the influence of specific substitution patterns on activity profiles and guide further molecular design efforts.

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